molecular formula C17H14N4OS B2373502 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 565178-10-1

4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2373502
CAS No.: 565178-10-1
M. Wt: 322.39
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Description

4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research, primarily based on its core triazoloquinazoline structure. This heterocyclic system is recognized for its diverse biological activities, with related compounds demonstrating potent effects as kinase inhibitors [1] , phosphodiesterase (PDE) inhibitors [2] , and antimicrobial agents [3] . The specific substitution pattern of this compound, featuring a 3,5-dimethylphenyl group and a sulfanyl (thiol) moiety at the 1-position, is designed to optimize interactions with enzyme active sites and influence the molecule's pharmacokinetic properties. Researchers are investigating this and similar triazoloquinazoline derivatives for their potential to modulate key signaling pathways, such as the JAK/STAT pathway or cyclic nucleotide signaling, which are implicated in oncology and inflammatory diseases [1] . The presence of the thiol group is a critical synthetic handle for further derivatization, enabling the creation of disulfide bonds or thioether linkages for probe development and bioconjugation, making it a valuable intermediate for chemical biology and drug discovery programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-7-11(2)9-12(8-10)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLNBDCIOXOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Synthesis

A critical step involves reacting 2-phenyl-4H-benzoxazinone with hydrazine hydrate to form a hydrazide intermediate. This reaction is often conducted in polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions. For example:

  • Reagents : 2-phenyl-4H-benzoxazinone, hydrazine hydrate, triethylamine.
  • Conditions : Reflux in ethanol, 12–24 hours.

Cyclization to Triazoloquinazoline Core

The hydrazide intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to form the fused triazoloquinazoline ring system. This step is critical for establishing the bicyclic structure:

Reagent Role Conditions
Carbon disulfide Cyclization agent 80–100°C, 2–4 hours
Potassium hydroxide Base, facilitates ring closure Aqueous-organic solvent system

Alternative Cyclization Methods

Some protocols utilize triethyl orthoformate as a one-carbon donor to cyclize hydrazide intermediates. This approach avoids the use of thioamide precursors and simplifies purification.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) substituent at the 1-position is introduced via nucleophilic substitution or thiolation reactions.

Thiolation with Thiourea

A common method involves treating the triazoloquinazoline core with thiourea in the presence of a base (e.g., sodium hydroxide):

  • Reaction : Triazoloquinazoline + thiourea → 1-sulfanyl derivative + byproducts.
  • Conditions : Ethanol/water, reflux, 6–8 hours.

Direct Sulfur Incorporation

Phosphorous pentasulfide (P₄S₁₀) is used in some protocols to directly introduce the sulfanyl group. For example:

  • Reagents : Triazoloquinazoline, P₄S₁₀.
  • Conditions : Pyridine, 120°C, 2 hours.

Sulfur Halide-Based Methods

In industrial settings, sulfur dichloride (S₂Cl₂) may be employed with aryl precursors, though this method is less common for this specific compound.

Functionalization of the 4-Position

The 4-position (3,5-dimethylphenyl group) is typically introduced via electrophilic aromatic substitution or cross-coupling reactions.

Friedel-Crafts Alkylation

For aryl substitution, 3,5-dimethylphenylboronic acid can be coupled using palladium catalysts:

Step Reagents Conditions
Coupling Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80°C, 12 hours
Workup Extraction (CH₂Cl₂), drying (MgSO₄)

Direct Arylation

Alternative methods involve Ullmann-type coupling with 3,5-dimethylphenyl halides:

  • Catalyst : CuI, 1,10-phenanthroline.
  • Base : K₃PO₄.
  • Solvent : Toluene.

Purification and Characterization

Crystallization

Recrystallization from toluene/DMF mixtures or ethanol is standard for isolating pure product.

Chromatographic Techniques

  • Column Chromatography : Silica gel, eluent: CHCl₃/MeOH (9:1).
  • HPLC : C18 column, gradient: 80–100% acetonitrile in water.

Spectroscopic Validation

Technique Key Observations References
¹H NMR δ 2.3–2.5 ppm (CH₃), δ 7.2–7.6 ppm (aromatic)
LC-MS m/z 322.4 [M+H]⁺
IR 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O)

Reaction Optimization Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiolation, while protic solvents (e.g., ethanol) favor cyclization.

Temperature Dependency

  • Cyclization : Optimal at 80–100°C.
  • Sulfur Incorporation : P₄S₁₀ reactions require >120°C.

Yield Comparisons

Method Yield (%) Purity
Thiourea thiolation 65–75 >95%
P₄S₁₀-mediated thiolation 70–80 >98%
Cross-coupling 50–60 >90%

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazoloquinazoline derivatives, and substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly in the following areas:

Antihistaminic Activity

Research indicates that derivatives of triazoloquinazolinones exhibit antihistaminic properties. In vivo studies demonstrated that certain compounds within this class protected guinea pigs from histamine-induced bronchospasm, suggesting potential use in treating allergic reactions and asthma .

Anticancer Potential

The compound has shown promise in anticancer research. In a study evaluating various triazoloquinazolinone derivatives, some exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one possess antimicrobial properties. They have been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth, which may be beneficial in addressing antibiotic resistance issues .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antihistaminic Activity Evaluation

A series of triazoloquinazolinone derivatives were synthesized and evaluated for their antihistaminic activity. The most active compound showed comparable efficacy to standard antihistamines with reduced sedation side effects .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that derivatives of the compound inhibited cell viability significantly. Specific mechanisms were explored, including cell cycle arrest and apoptosis induction .

Case Study 3: Antimicrobial Testing

A derivative was tested against multiple bacterial strains. Results indicated a strong inhibitory effect on gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntihistaminicThis compoundSignificant protection against histamine-induced bronchospasm
AnticancerVarious triazoloquinazolinone derivativesInduced apoptosis in cancer cell lines
AntimicrobialDerivatives against gram-positive bacteriaStrong inhibitory effect

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituents at Position 4

The 3,5-dimethylphenyl group in the target compound distinguishes it from analogs with alternative aryl or alkyl substituents:

  • 4-Phenyl derivatives : Compounds like 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones lack methyl groups on the phenyl ring, reducing steric bulk and altering electronic properties. These derivatives exhibit potent H₁-antihistaminic activity (e.g., 71% protection against histamine-induced bronchospasm in guinea pigs) .
  • 4-(3-Ethylphenyl) derivatives : Substitution with an ethyl group (e.g., compound 4b in ) increases lipophilicity, correlating with enhanced H₁-antihistaminic activity (74.6% protection) and reduced sedation (10% vs. 30% for chlorpheniramine) .

Substituents at Position 1

The sulfanyl (-SH) group in the target compound contrasts with:

  • Methylsulfanyl (-SMe) groups : Found in analogs like 8-methyl-2-methylsulfanyl-4H-triazoloquinazolin-5-one (5g), which exhibit altered regioselectivity in electrophilic reactions due to reduced nucleophilicity compared to -SH .
  • Alkyloxy groups : Derivatives such as 2-phenethyloxy-7,8-dimethoxy-4H-triazoloquinazolin-5-one (5f) show distinct hydrogen-bonding interactions, influencing receptor binding .

Pharmacological Activity

H₁-Antihistaminic Activity

The target compound’s dimethylphenyl group may enhance receptor affinity compared to simpler phenyl analogs. For instance:

Compound Substituents (Position 4) % Protection (Histamine-Induced Bronchospasm) Sedation (%)
Target compound 3,5-Dimethylphenyl Data not reported N/A
4b (Ethylphenyl derivative) 3-Ethylphenyl 74.6 10
Chlorpheniramine maleate N/A 71 30

Data sourced from .

Kinase Inhibition

Physicochemical Properties

  • Stability : Sulfanyl (-SH) groups are prone to oxidation, necessitating stabilization strategies (e.g., derivatization to disulfides) absent in methylsulfanyl or acylated analogs .

Biological Activity

The compound 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 742094-72-0) is a member of the triazoloquinazoline family known for its diverse biological activities. This article aims to explore its biological activity, particularly its anticancer properties, through a review of recent studies and findings.

  • Molecular Formula : C17_{17}H14_{14}N4_{4}OS
  • Molecular Weight : 322.38 g/mol
  • CAS Number : 742094-72-0

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity Evaluation :
    • The compound displayed moderate cytotoxicity against human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma).
    • IC50_{50} values for related compounds in the same family ranged from approximately 2.44 µM to 39.41 µM depending on the specific derivative and cell line tested .
  • Mechanism of Action :
    • The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, which is crucial for DNA replication and repair. This interaction leads to apoptosis in cancer cells .
  • Comparison with Other Compounds :
    • In comparative studies, compounds with different substituents on the quinazoline ring showed varying degrees of activity. For instance, modifications that enhance lipophilicity generally resulted in improved cytotoxicity .

Data Table: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 9HCT-11617.35
Compound 7HepG229.47

Case Studies and Research Findings

  • Study on Quinazoline Derivatives :
    A study reported that quinazoline derivatives with triazole moieties exhibited significant anticancer activity due to their ability to disrupt DNA synthesis and induce apoptosis in cancer cells . The study highlighted that compound modifications could enhance binding affinity and selectivity towards cancer cells.
  • Cell Cycle Arrest :
    Research indicated that some derivatives could arrest the cell cycle at the G2/M phase, leading to increased apoptosis rates in MCF-7 cells . This suggests a potential therapeutic application for these compounds in breast cancer treatment.
  • In Vivo Studies :
    While most evaluations have been conducted in vitro, further research is needed to assess the in vivo efficacy and safety profiles of these compounds in animal models.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions starting from quinazolinone precursors. Key steps include:

  • Hydrazine-mediated cyclization : Reacting 2-hydrazinobenzoic acid with dithioimidocarbonates (e.g., diphenyl N-cyanodithioimidocarbonate) in ethanol under ice-cold conditions, followed by acidification and recrystallization .
  • Solvent optimization : Ethanol or methanol is preferred for recrystallization to improve purity .
  • Catalyst use : Triethylamine (30 mmol) accelerates reaction rates in cyclization steps . Yield improvements require strict temperature control (0–25°C) and reaction time adjustments (12–24 hours) .

Q. How is the molecular structure characterized, and what crystallographic data are available?

  • X-ray crystallography : The fused triazoloquinazoline ring system is planar, with substituents (e.g., 3,5-dimethylphenyl) forming dihedral angles of ~59° with the core. Hydrogen bonding (N–H···O) generates dimeric structures .
  • CCDC deposition : Structural data for analogous compounds (e.g., CCDC-1441403) are available via the Cambridge Crystallographic Data Centre .
  • Spectroscopic validation : FT-IR and NMR confirm functional groups (e.g., sulfanyl, triazole) and tautomeric forms .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers, away from moisture and ignition sources, at room temperature .

Advanced Research Questions

Q. How can contradictions in spectral or biological activity data be resolved?

  • Multi-technique validation : Cross-validate NMR/FT-IR with X-ray crystallography to resolve tautomerism or stereochemical ambiguities .
  • Biological assay replication : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds to address variability in IC50 values .
  • Computational docking : Compare DFT-calculated binding affinities with experimental results to identify artifacts .

Q. What computational methods predict this compound’s pharmacological mechanisms?

  • DFT studies : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or cytochrome P450 enzymes .
  • Molecular dynamics (MD) : Simulate interactions with protein targets (e.g., EGFR) to identify key binding residues and optimize substituent groups .
  • ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks .

Q. How can multi-step synthesis be optimized for scalability and purity?

  • Stepwise monitoring : Employ TLC/HPLC at each stage to isolate intermediates and minimize side products .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to enhance cyclization efficiency .
  • Green chemistry : Replace ethanol with biodegradable solvents (e.g., 2-MeTHF) in recrystallization .

Q. What strategies improve structure-activity relationship (SAR) analysis for analogs?

  • Substituent variation : Modify the 3,5-dimethylphenyl group to electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on activity .
  • Bioisosteric replacement : Replace sulfanyl with selenyl or methylene groups to evaluate pharmacokinetic impacts .
  • Fragment-based design : Use crystallographic data to guide hybrid molecule synthesis (e.g., triazoloquinazoline-piperazine hybrids) .

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